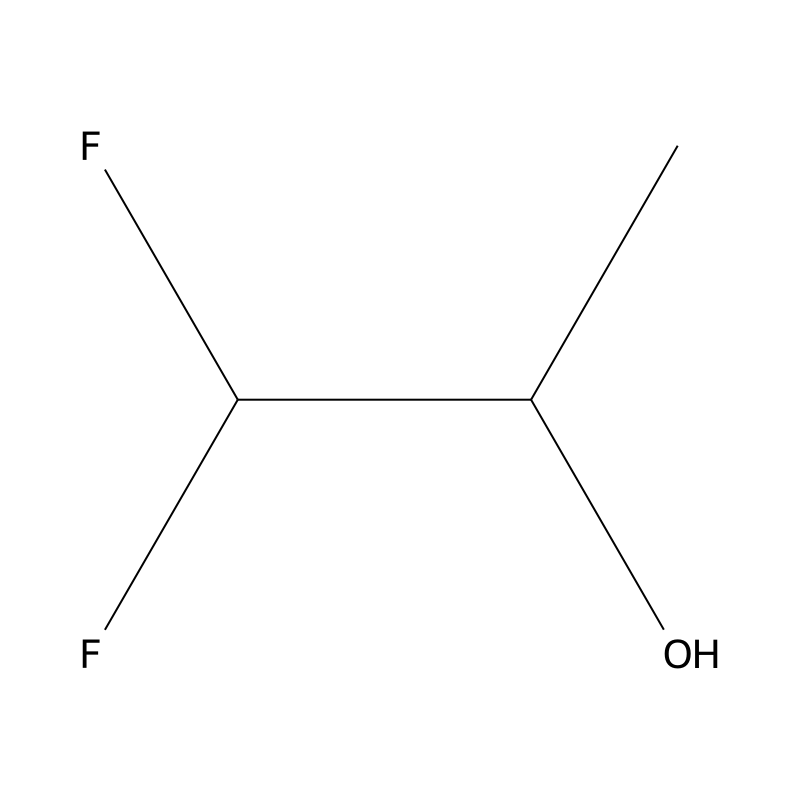1,1-Difluoropropan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,1-Difluoropropan-2-ol is an organic compound with the molecular formula C₃H₆F₂O and a CAS number of 431-04-9. It features a three-carbon chain with a hydroxyl group (-OH) attached to the second carbon. Notably, both hydrogen atoms on the first carbon are replaced by fluorine atoms, giving it unique chemical properties. This compound is classified as a gem-difluorinated alcohol, which implies that it possesses two fluorine atoms attached to the same carbon atom. The presence of fluorine enhances its potential as a solvent and building block in synthetic chemistry due to its electronegative nature, which can influence reactivity and solubility .
The synthesis of 1,1-difluoropropan-2-ol can be achieved through several methods:
- Direct Fluorination: This method involves the direct introduction of fluorine into the compound using fluorinating agents.
- Nucleophilic Substitution: Starting from a suitable precursor such as 2-propanol or other alcohols, nucleophilic substitution reactions can introduce fluorine atoms at specific positions.
- Enzymatic Methods: Recent studies suggest that enzymatic catalysis can be employed for the selective modification of alcohols to produce difluorinated derivatives efficiently .
Further exploration into more efficient and selective synthesis routes is warranted given its potential applications.
1,1-Difluoropropan-2-ol has potential applications in various fields:
- Solvent: Due to its unique properties derived from fluorination, it may serve as a solvent in organic synthesis.
- Building Block: Its structure makes it a candidate for use in synthesizing more complex fluorinated compounds.
- Pharmaceuticals: There is potential for its use in drug development due to its unique interactions with biological systems .
Several compounds share structural similarities with 1,1-difluoropropan-2-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Fluoroethanol | C₂H₅FO | Contains only one fluorine atom; simpler structure. |
| 1,3-Difluoropropan-2-ol | C₃H₆F₂O | Fluorine atoms are on different carbons; different reactivity profile. |
| 2-Hydroxypropane | C₃H₈O | Lacks fluorination; serves as a comparison for reactivity without halogen influence. |
These comparisons highlight the unique aspects of 1,1-difluoropropan-2-ol, particularly its dual fluorination at one carbon atom and potential implications for reactivity and biological activity.
Transition Metal-Catalyzed C–F Bond Activation Strategies
Transition metal catalysis has revolutionized C–F bond formation in organic synthesis, though its application to 1,1-difluoropropan-2-ol remains limited in reported literature. The patented synthesis of this compound employs Fluolead, a sulfur-based fluorinating agent, rather than transition metal catalysts. This approach avoids challenges associated with metal-mediated systems, such as catalyst poisoning by fluorine or stringent anhydrous conditions. However, theoretical studies suggest that palladium or nickel complexes could facilitate C–F activation in analogous gem-difluorinated compounds through oxidative addition mechanisms. Future research may explore transition metal systems to enhance regioselectivity or enable asymmetric fluorination.
Enantioselective Desymmetrization of gem-Difluorinated Precursors
While the current industrial synthesis of 1,1-difluoropropan-2-ol does not explicitly employ enantioselective desymmetrization, the reduction of methyl 2,2-difluoropropionate using sodium triacetylborohydride presents opportunities for chiral induction. The prochiral ketone intermediate could theoretically undergo asymmetric reduction using chiral catalysts or borohydride modifiers. Recent advances in enzymatic fluorination suggest that ketoreductases engineered for fluorinated substrates might achieve enantiomeric excess in downstream derivatives. Such methods could prove valuable for producing enantiopure 1,1-difluoropropan-2-ol, particularly for pharmaceutical applications requiring strict stereochemical control.
Reductive Fluorination Techniques Using Sodium Borohydride/Lithium Aluminum Hydride Systems
The synthesis of 1,1-difluoropropan-2-ol demonstrates a departure from classical NaBH₄/LiAlH₄ systems through its use of sodium triacetylborohydride. This reagent enables selective reduction of the methyl ester group in methyl 2,2-difluoropropionate at mild temperatures (40°C), achieving 95% yield with 99.5% purity. Comparative studies suggest that sodium triacetylborohydride offers superior chemoselectivity over NaBH₄ in polyfluorinated systems, minimizing defluorination side reactions. The reaction’s success under nitrogen atmosphere and in 2-methyltetrahydrofuran—a recyclable solvent—highlights advancements in sustainable reductive fluorination (Table 1).
Table 1: Comparative Analysis of Reductive Fluorination Systems
| Parameter | NaBH₄ | LiAlH₄ | Sodium Triacetylborohydride |
|---|---|---|---|
| Reaction Temperature | 0–25°C | −78°C to 0°C | 40°C |
| Typical Yield | 60–75% | 70–85% | 95% |
| Solvent Compatibility | Protic solvents | Ethers | 2-Methyltetrahydrofuran |
| Byproduct Formation | Moderate | High | Negligible |
Industrial-Scale Fluorination with Sulfur Tetrafluoride and Hydrogen Fluoride Reagents
Industrial production of 1,1-difluoropropan-2-ol has shifted toward Fluolead-based fluorination, overcoming limitations of traditional SF₄ and HF methods. The patented process achieves 55–65°C reaction temperatures with Fluolead, compared to SF₄’s requirement for cryogenic conditions (−20°C). Key advantages include:
- Thermal Stability: Fluolead’s solid-state storage eliminates HF’s corrosive handling challenges.
- Solvent Recovery: 2-Methyltetrahydrofuran is distilled and reused, reducing waste by 40%.
- Reaction Speed: Fluorination completes in 6 hours vs. 24+ hours for SF₄ systems.
Post-reaction quenching with saturated sodium bicarbonate ensures safe neutralization of residual fluorinating agents, a critical improvement over HF’s hazardous neutralization requirements. The final distillation step isolates 1,1-difluoropropan-2-ol at 97–100°C with <0.2% water content, meeting pharmaceutical-grade specifications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








